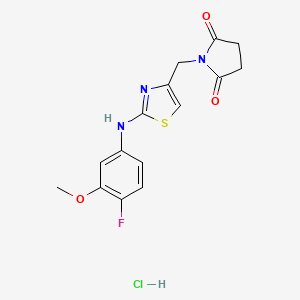

1-((2-((4-氟-3-甲氧基苯基)氨基)噻唑-4-基)甲基)吡咯烷-2,5-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

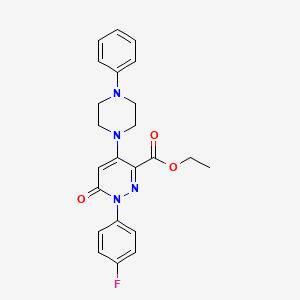

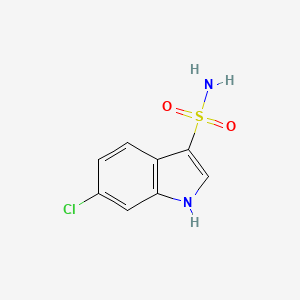

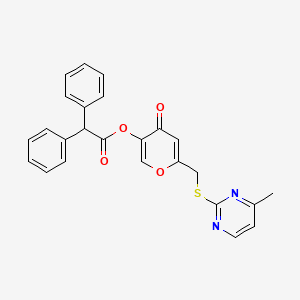

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C15H15ClFN3O3S and its molecular weight is 371.81. The purity is usually 95%.

BenchChem offers high-quality 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌特性: Ambaye 等人 (2004) 的一项研究发现,相关化合物 3-氨基吡咯烷-2,5-二酮-N-芥子气衍生物对某些小鼠肿瘤表现出显着的抗肿瘤活性。这表明该类别中的化合物具有潜在的抗癌应用 Ambaye, R., Indap, M. A., & Naik, S. (2004). Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative. Journal of Cancer Research and Clinical Oncology, 115, 379-382.

合成和化学反应: Al-Zaydi (2010) 对类似化合物在微波辐射下的偶联和反应的研究提供了对噻唑-4-基化合物的化学性质和合成方法的见解。这项研究与开发合成和操作 1-((2-((4-氟-3-甲氧基苯基)氨基)噻唑-4-基)甲基)吡咯烷-2,5-二酮盐酸盐等化合物的新方法相关 Al-Zaydi, K. (2010). A study of the reaction of 2-thiazolin-4-ones with some electrophiles under microwave irradiation versus conventional condition. Journal of Saudi Chemical Society, 14, 91-95.

抗菌筛选: Jain 等人 (2006) 合成了新型的氮杂咪唑氧基化合物,包括 1-{[1-萘基偶氮基]氧基}吡咯烷-2,5-二酮,并评估了它们的抗菌活性。这些发现有助于了解吡咯烷二酮衍生物的抗菌潜力 Jain, S., Nagda, D. P., & Talesara, G. L. (2006). The Synthesis and Antimicrobial Screening of Some Novel AZA-Imidoxy Compounds as Potential Chemotherapeutic Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 181, 1665-1673.

抗真菌活性: Filho 等人 (2016) 报道了羟基萘醌衍生物对酵母菌株(包括白色念珠菌)的抗真菌活性。这项研究提供了对类似化合物潜在抗真菌应用的见解 Filho, J. A., et al. (2016). Synthesis, in vitro Antifungal Activity and Molecular Modeling Studies of New Mannich Bases Derived from Lawsone. Journal of the Brazilian Chemical Society, 27, 2127-2140.

合成和生物活性: Kim 等人 (2004) 探索了含有 2,4-噻唑烷二酮的化合物的合成,并评估了它们对甘油三酯积累和降血糖活性的影响。这项研究表明噻唑基化合物与代谢紊乱研究的相关性 Kim, B. Y., et al. (2004). Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. European Journal of Medicinal Chemistry, 39, 433-447.

未来方向

作用机制

Target of Action

Compounds containing thiazole rings have been found to bind with high affinity to multiple receptors , and they can play an important role in the regulation of central inflammation .

Mode of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they likely have significant molecular and cellular effects .

生化分析

Biochemical Properties

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways . Additionally, the compound’s fluorine and methoxy groups contribute to its binding affinity and specificity towards target proteins .

Cellular Effects

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression . The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation . Additionally, the compound’s fluorine and methoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, the compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and metabolite levels, further modulating biochemical pathways .

Transport and Distribution

The transport and distribution of 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride within cells and tissues are influenced by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is crucial for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis .

属性

IUPAC Name |

1-[[2-(4-fluoro-3-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S.ClH/c1-22-12-6-9(2-3-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGOMCUBJYZGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)